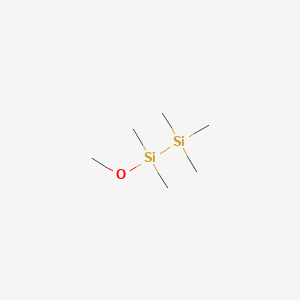
Methoxypentamethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxypentamethyldisilane, also known as this compound, is a useful research compound. Its molecular formula is C6H18OSi2 and its molecular weight is 162.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Materials Science
MPMDS is widely used in the synthesis of silicon-based materials. Its ability to form stable siloxane networks makes it suitable for creating:
- Silica Aerogels : MPMDS can be utilized to produce silica aerogels with enhanced thermal insulation properties due to its low density and high porosity.
- Silicone Polymers : It acts as a precursor in the production of silicone elastomers, which are used in various applications ranging from medical devices to automotive components.
Nanotechnology
In the field of nanotechnology, MPMDS serves as a precursor for the fabrication of nanostructured materials:
- Nanoparticles : MPMDS can be used to create silicon nanoparticles, which have applications in drug delivery systems and photonic devices.
- Thin Films : It is employed in chemical vapor deposition (CVD) processes to produce thin films with controlled thickness and composition for electronic devices.
Surface Modification
MPMDS is effective in modifying surfaces to enhance their properties:
- Hydrophobic Coatings : The application of MPMDS can impart hydrophobic characteristics to surfaces, making them resistant to water and contaminants.
- Adhesion Promoters : It is used as an adhesion promoter in coatings and sealants, improving the bonding strength between dissimilar materials.
Silica Aerogel Production
A study demonstrated the use of MPMDS in synthesizing silica aerogels with varying porosity levels. The resulting aerogels exhibited thermal conductivities as low as 0.013 W/m·K, showcasing their potential for thermal insulation applications in building materials.
Nanoparticle Synthesis
Research involving MPMDS revealed its effectiveness in producing silicon nanoparticles through a sol-gel process. These nanoparticles showed promise for use in photovoltaic cells, enhancing energy conversion efficiencies.
Surface Treatment Applications
A case study evaluated the hydrophobic properties of surfaces treated with MPMDS-based coatings. Results indicated a significant reduction in water contact angles, demonstrating improved water repellency compared to untreated surfaces.
Comparative Data Table
| Application Area | Methodology | Key Benefits |
|---|---|---|
| Materials Science | Silica Aerogel Synthesis | High thermal insulation |
| Nanotechnology | Nanoparticle Fabrication | Enhanced energy conversion efficiency |
| Surface Modification | Hydrophobic Coating | Improved water repellency |
特性
CAS番号 |
18107-29-4 |
|---|---|
分子式 |
C6H18OSi2 |
分子量 |
162.38 g/mol |
IUPAC名 |
methoxy-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C6H18OSi2/c1-7-9(5,6)8(2,3)4/h1-6H3 |
InChIキー |
DWZFNULJNZJRLM-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(C)[Si](C)(C)C |
正規SMILES |
CO[Si](C)(C)[Si](C)(C)C |
同義語 |
METHOXYPENTAMETHYLDISILANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















